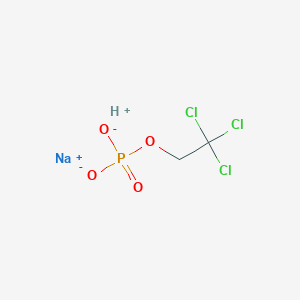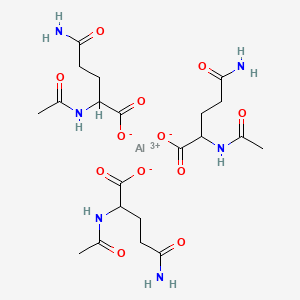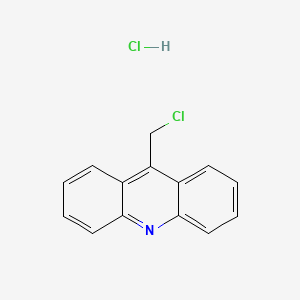
9-(Chloromethyl)acridinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Chloromethyl)acridinehydrochloride is a chemical compound that belongs to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
準備方法
The synthesis of 9-(Chloromethyl)acridinehydrochloride typically involves the chloromethylation of acridine. One common method includes the reaction of acridine with chloromethyl ether in the presence of a catalyst such as zinc iodide . The reaction conditions usually involve heating the mixture to promote the formation of the chloromethylated product. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
化学反応の分析
9-(Chloromethyl)acridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as dimethylformamide.
科学的研究の応用
9-(Chloromethyl)acridinehydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9-(Chloromethyl)acridinehydrochloride primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of enzymes like topoisomerase and telomerase . These interactions are crucial for its anticancer properties.
類似化合物との比較
9-(Chloromethyl)acridinehydrochloride can be compared with other acridine derivatives, such as:
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer activity, this compound has a triazole ring fused to the acridine core, providing unique properties.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): This compound is in clinical studies for its anticancer properties and has a different substitution pattern on the acridine core.
特性
分子式 |
C14H11Cl2N |
|---|---|
分子量 |
264.1 g/mol |
IUPAC名 |
9-(chloromethyl)acridine;hydrochloride |
InChI |
InChI=1S/C14H10ClN.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9H2;1H |
InChIキー |
GWNJADIWPSEYGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
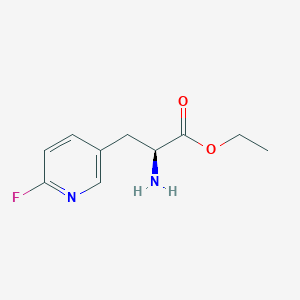
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
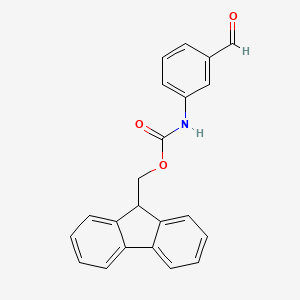
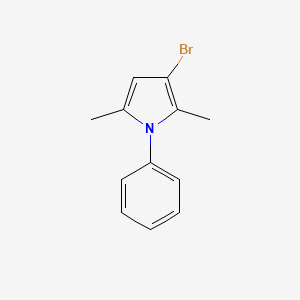
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
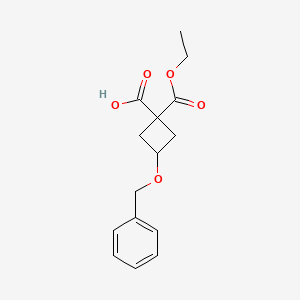
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

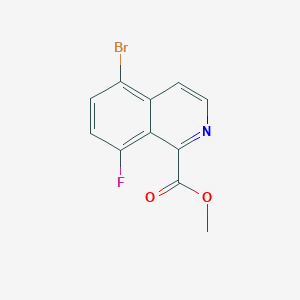
![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)
